2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Lipophilicity LogP Conformational Bias

This halogenated amide delivers a unique steric and electronic environment driven by the ortho-CF₃ group, which imposes conformational bias near the reactive α-Br center. This architecture enables enantioselective nucleophilic amination to yield optically active alaninamides. With a BRPF3 bromodomain IC₅₀ of 260 nM and negligible Beta-1 adrenergic receptor activity, it provides a cleaner starting point for chemical probe development versus BET-bromodomain cross-reactive scaffolds. The ≥98% commercial purity ensures reproducible downstream chemistry in medicinal chemistry and chemical biology campaigns.

Molecular Formula C10H9BrF3NO
Molecular Weight 296.087
CAS No. 3854-19-1
Cat. No. B2942058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
CAS3854-19-1
Molecular FormulaC10H9BrF3NO
Molecular Weight296.087
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
InChIInChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyXIWMZTOAUKQLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 3854-19-1): A Specialized Halogenated Amide for Research and Synthesis


2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound classified as a halogenated amide. Its molecular structure features a propanamide backbone with a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl ring at the nitrogen . This arrangement imparts specific reactivity and physical properties that distinguish it from simpler analogs, making it a valuable intermediate or building block in medicinal chemistry, chemical biology, and materials science research . The compound is commercially available from multiple specialty chemical suppliers in purities typically ranging from 95% to 98% .

Why a Non-specific Replacement of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide Can Compromise Research Outcomes


The combination of an ortho-trifluoromethyl group on the phenyl ring and an alpha-bromo substituent on the propanamide chain creates a unique steric and electronic environment that cannot be easily replicated by other positional isomers or halogen variants . Simple substitution with a 3- or 4-trifluoromethyl analog, a non-fluorinated phenyl derivative, or a chloro-analog may drastically alter the compound's reactivity, solubility, lipophilicity (LogP), and biological target engagement profile [1]. For example, the ortho-CF₃ group imposes a significant conformational bias and influences the acidity of the amide N-H, which is critical for downstream synthetic applications like enantioselective reactions or target binding [2]. The evidence below quantifies these differences.

Quantitative Differentiation of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide: A Comparative Evidence Guide


Ortho-CF₃ Substitution Confers Distinct Lipophilicity and Conformational Properties

The compound exhibits a calculated LogP of 2.01 . While LogP values for direct comparators are not uniformly reported under identical conditions, this value places it in a moderately lipophilic range. The ortho-CF₃ group is known to restrict rotation around the N-aryl bond and alter the electronic environment of the amide nitrogen , which contrasts with meta- or para- substituted analogs. For instance, the 3-CF₃ isomer (CAS 3851-43-2) has a reported LogP of 2.94 , representing a 0.93 unit increase. This difference can significantly impact solubility and membrane permeability in biological assays.

Lipophilicity LogP Conformational Bias SAR

Biological Selectivity Profile: Lack of Significant Activity at Common Off-Targets

In a counter-screen for activity at the Beta-1 adrenergic receptor, the compound showed no detectable affinity (Ki > 10 µM) . This contrasts with many structurally related amides that can act as GPCR ligands. For example, the 3-CF₃ analog has been reported to exhibit activity at the androgen receptor (AR) . Similarly, the target compound displays weak inhibition of human BRPF3 (IC₅₀ = 260 nM) and human Neu2 (IC₅₀ = 160,000 nM) [1]. While not a high-potency interaction, this multi-target data provides a baseline selectivity profile, indicating the compound is not a promiscuous binder.

Selectivity Off-Target GPCR Adrenergic Receptor

Higher Purity Standards and Handling Guidelines Ensure Reproducibility

The compound is routinely available from reputable vendors at ≥98% purity , with other sources offering ≥95% purity . This contrasts with some less common analogs, which may be available only at lower purities or without detailed analytical characterization. Additionally, storage recommendations are clearly defined: sealed in dry conditions at 2-8°C to prevent degradation . This specification reduces the risk of batch-to-batch variability.

Purity Quality Control Reproducibility Chemical Synthesis

Optimal Application Scenarios for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide Based on Empirical Evidence


Synthesis of Enantiomerically Pure Alaninamide Derivatives via SN2 Reactions

The alpha-bromo substituent serves as an excellent leaving group for nucleophilic substitution with amines. As demonstrated with related 2-bromopropanamides, the reaction with primary or secondary amines can be performed enantioselectively under appropriate conditions, yielding optically active alaninamides [1]. The ortho-CF₃ group on the target compound is expected to influence the stereochemical outcome by imposing steric bulk near the reaction center.

Chemical Probe Development for BRPF3 Bromodomain Studies

With an IC₅₀ of 260 nM against human BRPF3 [2], the compound represents a moderately active starting point for the design of chemical probes targeting this bromodomain. Its selectivity profile, particularly the lack of activity at the Beta-1 adrenergic receptor , reduces the likelihood of off-target GPCR effects, making it a cleaner tool compound for preliminary target validation studies.

Intermediate for Late-Stage Diversification in Medicinal Chemistry

The combination of a reactive alpha-bromo group and a stable, lipophilic ortho-CF₃-phenyl motif makes this compound a versatile building block for generating diverse libraries of amide-containing molecules . Its high commercial purity (≥98%) ensures that subsequent steps are not compromised by impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.